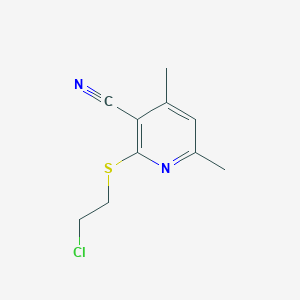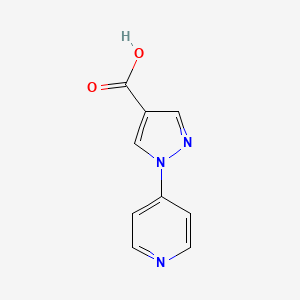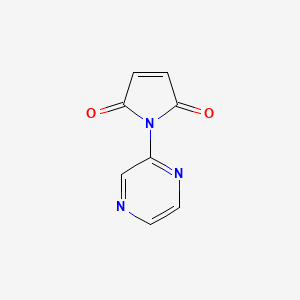
1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
Pyrazine derivatives are a class of organic compounds that contain a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms . They are often used as building blocks in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrazine derivatives can involve various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary widely depending on the specific substituents attached to the pyrazine ring . Detailed structural analysis usually requires techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazine derivatives can undergo a variety of chemical reactions, including those involving their nitrogen atoms or any functional groups attached to the pyrazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely depending on their specific structure . These properties can include solubility, melting point, boiling point, and various spectroscopic properties .Mécanisme D'action
Target of Action
Compounds with similar structures, such as selinexor , have been found to inhibit nuclear transport, specifically targeting the exportin 1 complex (XPO1) . XPO1 is responsible for transporting many molecules, including tumor suppressor proteins and oncoprotein transcript RNAs, from the nucleus into the cytoplasm .
Mode of Action
For instance, Selinexor, a selective inhibitor of nuclear export, binds to XPO1 and inhibits its function, leading to the accumulation of tumor suppressor proteins in the nucleus .
Biochemical Pathways
If we consider the action of similar compounds, the inhibition of xpo1 can affect multiple pathways related to cell proliferation and survival . This can lead to the suppression of tumor growth in various malignancies .
Pharmacokinetics
Selinexor, a similar compound, exhibits linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption and moderate elimination .
Result of Action
Based on the effects of similar compounds, it can be hypothesized that it may lead to the accumulation of tumor suppressor proteins in the nucleus, thereby inhibiting tumor growth .
Avantages Et Limitations Des Expériences En Laboratoire
PD has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to use in a variety of experiments. Additionally, PD is relatively stable, which makes it suitable for a wide range of laboratory conditions. However, PD is also highly reactive, which can make it difficult to handle and can lead to unwanted side reactions.
Orientations Futures
Due to its potential applications in scientific research, there are many possible future directions for PD. These include further research into its antioxidant and anti-inflammatory properties, its potential use in the synthesis of biologically active compounds, and its potential use in the synthesis of polymers and other materials for use in biomedical applications. Additionally, further research into its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments could lead to new and improved applications for PD.
Applications De Recherche Scientifique
Applications anticancéreuses
Les composés de pyrazine, y compris « 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione », ont été étudiés pour leurs propriétés anticancéreuses potentielles . La voie des protéines tyrosine phosphatases, qui est responsable de la surveillance de la prolifération cellulaire, de la diversité, de la migration et du métabolisme, est étroitement liée au cancer . Des petites molécules à base de pyrazine ont été conçues et synthétisées, certaines présentant une activité cytotoxique prometteuse .
Applications antimicrobiennes
Les dérivés de pyrimidine, qui sont structurellement similaires aux composés de pyrazine, sont connus pour leurs propriétés antimicrobiennes . Bien qu'il n'y ait pas d'études spécifiques sur « this compound », il est possible que ce composé puisse également présenter une activité antimicrobienne.
Applications antivirales
Similairement aux applications antimicrobiennes, les dérivés de pyrimidine sont également connus pour leurs propriétés antivirales . Cela suggère un potentiel pour « this compound » dans la recherche antivirale.
Applications antitumorales
Il a été rapporté que les dérivés de pyrimidine présentent des activités antitumorales . Compte tenu des similitudes structurelles, « this compound » pourrait potentiellement être utilisé dans la recherche antitumorale.
Applications antifibrotiques
Les dérivés de pyrimidine sont connus pour leurs propriétés antifibrotiques . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le traitement des maladies fibrotiques.
Conception et synthèse de médicaments
La structure de « this compound » pourrait servir de base à la conception et à la synthèse de nouveaux médicaments . Les interactions du composé avec d'autres structures pourraient conduire à la découverte de nouveaux agents actifs .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response . By binding to the active site of cGAS, this compound can modulate the production of cyclic GMP-AMP (cGAMP), thereby influencing downstream signaling pathways. Additionally, this compound can interact with other biomolecules, such as kinases, which play a role in cell signaling and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the WNT/planar cell polarity (PCP) pathway, which is crucial for cell polarity and directional movement . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby impacting cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, such as cGAS, inhibiting their activity and altering the production of signaling molecules like cGAMP . Additionally, it can interact with kinases, leading to the inhibition or activation of these enzymes and subsequent changes in cell signaling pathways . These interactions can result in changes in gene expression, ultimately affecting cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on enzymes like cGAS over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cell signaling and gene expression, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, thereby affecting the levels of key metabolites like cGAMP . Additionally, it can modulate the activity of kinases and other enzymes involved in cell signaling, further impacting metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through transporter proteins and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within cells can influence its activity and function, with higher concentrations in specific compartments leading to more pronounced effects on cell signaling and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize to the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-pyrazin-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMGABGNMQXFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


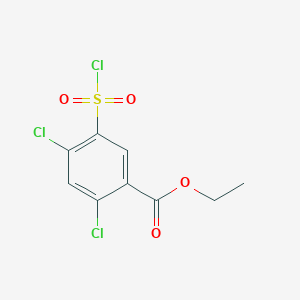
![2-[4-(2-Amino-4-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386329.png)
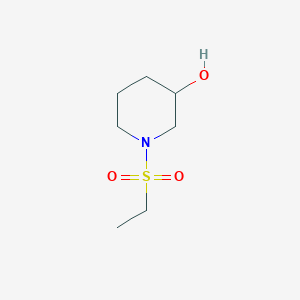
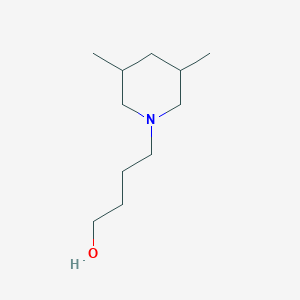

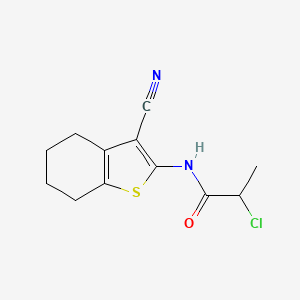
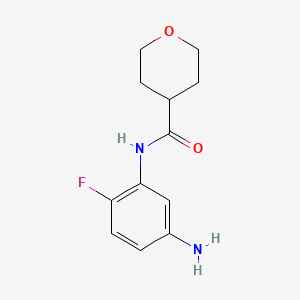

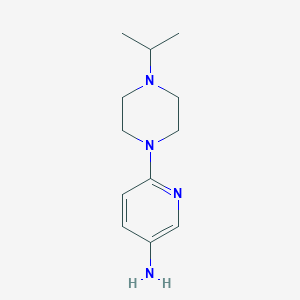
![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)
![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)

